4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of hydrazides with aldehydes or ketones. One common method is the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A precursor in the synthesis of the target compound.
4-(propan-2-yl)benzaldehyde: Another precursor used in the synthesis.
Other Oxadiazoles: Compounds with similar structures but different substituents, such as 1,3,4-oxadiazole derivatives.
Uniqueness
The uniqueness of 4-Amino-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-amino-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O2/c1-8(2)10-5-3-9(4-6-10)7-15-16-13(19)11-12(14)18-20-17-11/h3-8H,1-2H3,(H2,14,18)(H,16,19)/b15-7+ |
InChI Key |
AOIMSKIFEPUMBQ-VIZOYTHASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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